
N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides. This compound features a complex structure with both aromatic and heterocyclic components, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves multi-step organic reactions. One common method might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Nitration: Introduction of the nitro group to the aromatic ring using nitrating agents like nitric acid and sulfuric acid.
Acrylamide formation: The final step involves the reaction of the furan derivative with an acrylamide precursor under controlled conditions, often using catalysts or specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Hydrolysis: The acrylamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Hydrolysis: Strong acids (HCl, H2SO4) or bases (NaOH, KOH).
Major Products
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules, in the study of reaction mechanisms, and as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological pathways.
Medicine: Investigation of its pharmacological properties, potential therapeutic effects, and as a lead compound for drug development.
Industry: Use in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological effect. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)-3-(5-phenylfuran-2-yl)acrylamide: Lacks the nitro group, potentially altering its reactivity and biological activity.
N-(2,4-Dimethylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)acrylamide: Contains a chlorine substituent instead of a nitro group, which might affect its chemical properties and applications.
Uniqueness
The presence of both the nitro group and the furan ring in N-(2,4-Dimethylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide makes it unique compared to its analogs. The nitro group can participate in various chemical reactions, and the furan ring can provide additional stability and reactivity, making this compound versatile for different applications.
Properties
CAS No. |
853351-23-2 |
|---|---|
Molecular Formula |
C21H18N2O4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(E)-N-(2,4-dimethylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C21H18N2O4/c1-14-6-9-19(15(2)12-14)22-21(24)11-8-18-7-10-20(27-18)16-4-3-5-17(13-16)23(25)26/h3-13H,1-2H3,(H,22,24)/b11-8+ |
InChI Key |
YOQCKQIJWSNMMC-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




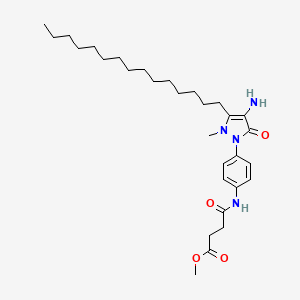
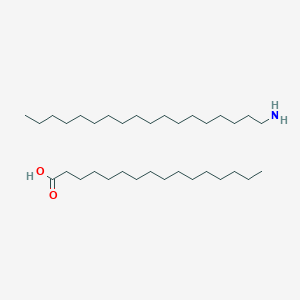

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11958615.png)
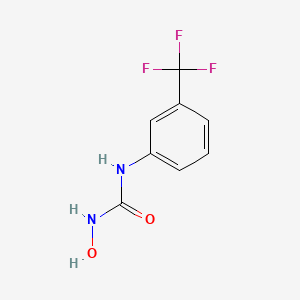

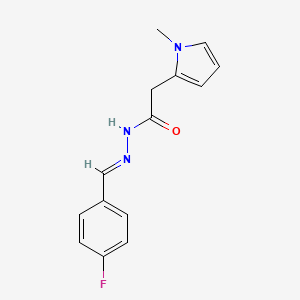
![[Dimethyl(phenyl)silyl]methanol](/img/structure/B11958652.png)


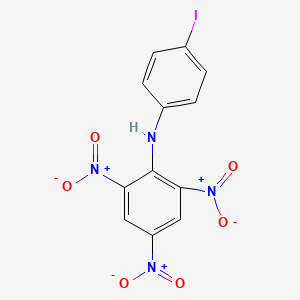
![4-{(e)-[(3-Chlorophenyl)imino]methyl}-n,n-dimethylaniline](/img/structure/B11958671.png)
